molecular formula C6H13NO2 B13080790 3-Amino-2,2-dimethylbutanoic acid CAS No. 720660-14-0

3-Amino-2,2-dimethylbutanoic acid

Cat. No.: B13080790
CAS No.: 720660-14-0
M. Wt: 131.17 g/mol
InChI Key: JQRDIZQROJQBDM-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylbutanoic acid is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2,2-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,2-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,2-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(7)6(2,3)5(8)9/h4H,7H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRDIZQROJQBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300565
Record name 3-Amino-2,2-dimethylbutanoic acid
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Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720660-14-0
Record name 3-Amino-2,2-dimethylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720660-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,2-dimethylbutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301300565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Conformational Analysis of Peptides Containing 3-Amino-2,2-dimethylbutanoic Acid: A Guide for Rational Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The rational design of peptidomimetics with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery and materials science. Incorporating sterically constrained non-proteinogenic amino acids is a powerful strategy to control peptide conformation, enhance proteolytic stability, and improve bioavailability. This technical guide provides a comprehensive overview of the conformational analysis of peptides containing 3-Amino-2,2-dimethylbutanoic acid, a unique β-amino acid featuring a gem-dimethyl substitution at the C2 position. This substitution imparts significant steric hindrance, profoundly influencing the local and global conformation of the peptide backbone. We delve into the synthesis of these modified peptides and explore the principal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography—used to elucidate their structural properties. Furthermore, we discuss the role of computational modeling in complementing experimental data. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural propensities of 3-Amino-2,2-dimethylbutanoic acid for the creation of novel, structurally defined peptides.

The Strategic Imperative for Conformational Constraint in Peptides

Native peptides, despite their diverse biological activities, often suffer from limitations as therapeutic agents, primarily due to their conformational flexibility and susceptibility to enzymatic degradation.[1] Most short linear peptides exist as an ensemble of rapidly interconverting conformations in solution, which can lead to reduced receptor affinity and specificity.[2][3] Introducing conformational constraints is a proven strategy to overcome these drawbacks.[2]

1.1. The Role of β-Amino Acids as Foldamer Building Blocks β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, are exceptional building blocks for creating "foldamers"—unnatural oligomers that adopt stable, well-defined secondary structures.[4][5] These structures can include novel helical and sheet-like arrangements not observed in native proteins.[1][6] The expanded backbone provides access to a greater diversity of conformational space while also conferring resistance to common peptidases.[1] Oligomers of β-amino acids, or β-peptides, have been shown to form stable helices with as few as six residues.[1]

1.2. 3-Amino-2,2-dimethylbutanoic Acid: A Unique Conformational Switch 3-Amino-2,2-dimethylbutanoic acid is a Cα-tetrasubstituted β-amino acid (the substitution is at the C2 position, which is alpha to the carbonyl group). The defining feature is the gem-dimethyl group, which acts as a potent conformational constraint due to the Thorpe-Ingold effect, severely restricting the rotational freedom around adjacent backbone bonds. This "rigidifying" effect makes it a valuable tool for nucleating specific secondary structures, such as β-turns and helices, within a peptide sequence.[2][3] Understanding how to analyze and predict the conformations induced by this residue is critical for its effective application.

Synthesis of Peptides Containing 3-Amino-2,2-dimethylbutanoic Acid

The incorporation of sterically hindered amino acids like 3-Amino-2,2-dimethylbutanoic acid presents a significant challenge in peptide synthesis. The bulky gem-dimethyl group can dramatically slow down the kinetics of peptide bond formation.[7] Solid-Phase Peptide Synthesis (SPPS) remains the method of choice, though it requires optimized protocols.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized procedure for incorporating a sterically hindered, Fmoc-protected β-amino acid into a peptide sequence on a Rink amide resin.

  • Resin Preparation:

    • Swell the Rink amide resin in dimethylformamide (DMF) for 30-60 minutes in a fritted reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 15-20 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[8]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (The Critical Step):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), a coupling agent like HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-8 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for an extended period (2-4 hours, or even overnight for particularly difficult couplings involving the hindered residue). The poor reactivity of Cα-tetrasubstituted amino acids often necessitates longer coupling times or double coupling.[7]

    • Validation: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

  • Capping (Optional but Recommended):

    • If the coupling is incomplete after repeated attempts, cap the unreacted free amines to prevent the formation of deletion sequences. Add a solution of 5% acetic anhydride and 6% lutidine in DMF and agitate for 30 minutes.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Final Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM).

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Resin Start: Swollen Resin with Protected Peptide Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Extended Reaction Time Wash1->Coupling Validation Step 3: Coupling Validation (Kaiser Test) Coupling->Validation Validation->Coupling Failure (Recouple) Wash2 Wash (DMF) Validation->Wash2 Success Wash2->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Fig. 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Techniques for Conformational Analysis

A multi-pronged approach combining several biophysical techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[9] It provides atomic-resolution information, allowing for the precise characterization of secondary structures and intramolecular interactions.[10][11]

Causality Behind NMR Experimental Choices:

  • 1D ¹H NMR: Provides an initial assessment of peptide folding. A well-folded peptide typically shows a wide dispersion of amide proton chemical shifts.[12]

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system. This is the first step in assigning specific resonances to each residue.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of structure determination. It detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence.[13] The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints needed for structure calculation.

  • Variable Temperature Experiments: By measuring the change in amide proton chemical shifts with temperature (dδ/dT), one can identify protons involved in stable intramolecular hydrogen bonds. Protons shielded from the solvent by H-bonding exhibit smaller temperature coefficients (< -4.5 ppb/K).[14]

  • ¹³C Chemical Shifts: The deviation of Cα and Cβ chemical shifts from their "random coil" values is highly indicative of secondary structure. Consecutive negative deviations suggest β-strand or extended structures, while positive deviations indicate helical conformations.[15]

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a deuterated solvent (e.g., CDCl₃, CD₃OH, or H₂O/D₂O 9:1 with a suitable buffer).[13] Peptide concentration is typically 1-2 mM.[13]

  • Data Acquisition: Acquire a suite of NMR spectra (1D ¹H, 2D TOCSY, NOESY/ROESY, and possibly ¹H-¹³C HSQC) at a constant temperature (e.g., 298 K).

  • Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and the NOESY spectrum (specifically sequential Hα(i)-HN(i+1) NOEs) to link them together in the correct sequence.

  • Restraint Generation:

    • Distance Restraints: Integrate NOESY cross-peaks and classify them as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).

    • Dihedral Angle Restraints: Measure ³J(Hα,HN) coupling constants to restrain the phi (φ) dihedral angle.

  • Structure Calculation: Use the experimental restraints as input for structure calculation software like XPLOR-NIH, CYANA, or CNS.[11][16] This typically involves a simulated annealing protocol to generate an ensemble of low-energy structures that are consistent with the data.

  • Structure Validation: Analyze the resulting ensemble of structures for quality, checking for restraint violations, and assessing stereochemical parameters (e.g., using a Ramachandran plot).

NMR_Workflow Sample 1. Purified Peptide Sample (in deuterated solvent) Acquire 2. NMR Data Acquisition (TOCSY, NOESY, etc.) Sample->Acquire Assign 3. Resonance Assignment (Identify and sequence residues) Acquire->Assign Restraints 4. Generate Restraints (NOE distances, Dihedral angles) Assign->Restraints Calculate 5. Structure Calculation (Simulated Annealing) Restraints->Calculate Ensemble 6. Final Structural Ensemble Calculate->Ensemble

Fig. 2: Workflow for peptide structure determination using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the overall secondary structure content of a peptide.[17] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18]

Interpreting CD Spectra for Modified Peptides:

  • α-Helix: Characterized by strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[18]

  • β-Sheet: Shows a negative band around 217 nm and a positive band near 196 nm.[18]

  • β-Peptide 14-Helix: A common structure for β-peptides, which often gives rise to a characteristic strong positive band (maximum) around 215 nm.[19]

  • Random Coil: Dominated by a strong negative band below 200 nm.[18]

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable solvent (e.g., methanol, water, or trifluoroethanol-water mixtures).[17][20] The solvent must not have significant absorbance in the far-UV region.

  • Data Acquisition: Use a quartz cuvette with a short path length (e.g., 1 mm).[19] Record the CD spectrum from ~260 nm to ~190 nm.

  • Data Processing: Subtract the spectrum of the solvent blank. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.

X-ray Crystallography

While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous, high-resolution view of the peptide's conformation in the solid state.[21][22] This can be particularly valuable for visualizing precise bond angles, hydrogen bonding networks, and packing interactions.

Challenges and Rationale: The primary challenge in peptide crystallography is growing well-ordered single crystals, which can be a difficult and empirical process.[22][23] However, the high degree of conformational restriction imposed by residues like 3-Amino-2,2-dimethylbutanoic acid can facilitate crystallization by reducing the entropic penalty of ordering the molecule.

  • Crystallization Screening: The purified peptide is screened against a wide array of conditions (precipitants, buffers, salts, temperatures) using techniques like hanging-drop or sitting-drop vapor diffusion.[23]

  • Data Collection: A suitable single crystal is harvested, cryo-protected, and exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded.[24]

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell. An atomic model of the peptide is built into this map and computationally refined to best fit the experimental data.[24]

  • Validation: The final model is validated for stereochemical quality and agreement with the diffraction data before being deposited in a public database like the Protein Data Bank (PDB).[22]

XRay_Workflow Peptide 1. Highly Pure Peptide Screening 2. Crystallization Screening (Vapor Diffusion) Peptide->Screening Crystal 3. Harvest Single Crystal Screening->Crystal DataCollection 4. X-ray Diffraction Data Collection Crystal->DataCollection Processing 5. Data Processing & Phase Determination DataCollection->Processing ModelBuilding 6. Model Building & Refinement Processing->ModelBuilding Structure 7. Final Validated Structure ModelBuilding->Structure

Fig. 3: High-level workflow for peptide structure determination by X-ray crystallography.

Computational Modeling: The In Silico Complement

Computational methods are indispensable for complementing experimental data and providing deeper insights into peptide dynamics and energetics.[10][21]

  • Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of a peptide in a simulated solvent environment over time.[15] Starting from an experimentally-derived structure (or a modeled one), MD can explore the conformational landscape, identify minor populated states, and analyze the stability of hydrogen bonds.[10]

  • Quantum Mechanical (QM) Calculations: These methods can be used to calculate the intrinsic conformational energy landscape of a small peptide fragment (e.g., a dipeptide).[5][6] This helps to understand the fundamental preferences of the 3-Amino-2,2-dimethylbutanoic acid residue itself, independent of the larger peptide context.

Expected Conformational Preferences and Data

The steric bulk of the gem-dimethyl group at the C2 position is expected to heavily restrict the backbone dihedral angles. In β-peptides, the key backbone torsions are θ (Cβ-Cα) and ψ (Cα-C'), in addition to φ (N-Cβ).[4] The presence of the 2,2-dimethyl substitution will likely force the θ angle into a narrow range of values, thereby propagating a specific conformation along the backbone.

ParameterExpected Influence of 2,2-Dimethyl SubstitutionRationale
Backbone Dihedrals (θ, ψ) Highly restricted range of allowed values.Severe steric clashes between the methyl groups and adjacent backbone atoms limit rotational freedom.
Induced Secondary Structure High propensity to nucleate β-turns or helical structures.The rigid conformation forces the peptide chain to adopt a regular, repeating structure to avoid steric penalties.[2][3]
NMR Chemical Shifts Significant deviations from random coil values.The locked conformation leads to persistent shielding/deshielding effects on nearby nuclei.
CD Spectrum A well-defined spectrum indicative of a stable secondary structure (e.g., 14-helix).[19]The peptide is less likely to exist as a flexible, random coil.
Proteolytic Stability Significantly enhanced.The bulky side group and β-amino acid backbone sterically block the active sites of proteases.[1]

Conclusion and Future Outlook

3-Amino-2,2-dimethylbutanoic acid is a powerful building block for enforcing conformational order in peptides. Its gem-dimethyl group acts as a rigidifying element, predisposing peptides to adopt stable, well-defined secondary structures. A robust conformational analysis, integrating high-resolution NMR spectroscopy, CD spectroscopy for a global structural view, and computational modeling, is essential for understanding and exploiting these structural biases. For definitive structural elucidation, X-ray crystallography provides the ultimate atomic-resolution snapshot. By mastering the synthesis and analysis of peptides containing this unique residue, researchers and drug developers can unlock new avenues for creating highly stable, bioactive peptidomimetics with precisely controlled three-dimensional architectures.

References

  • Gellman, S. H., et al. (2010). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. PMC. Available at: [Link]

  • Korendovych, I. V., et al. (2009). Computational Design of a Self-Assembling β-Peptide Oligomer. PMC. Available at: [Link]

  • Saravanan, K. M., et al. (2020). On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective. Frontiers in Molecular Biosciences. Available at: [Link]

  • Kumar, A., et al. (N/A). Computational Approaches to Understand Cleavage Mechanism of Amyloid Beta (Aβ) Peptide. Springer Nature Experiments. Available at: [Link]

  • Gellman, S. H., et al. (2001). Toward β-Peptide Tertiary Structure: Self-Association of an Amphiphilic 14-Helix in Aqueous Solution. Biophysics Instrumentation Facility, University of Wisconsin-Madison. Available at: [Link]

  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications. Available at: [Link]

  • El-Awa, A., et al. (2025). Conformational Analysis of Aβ-(25–35) Peptide by NMR: Insights into Secondary Structure and Aggregation Propensity. Mediterranean Journal of Chemistry. Available at: [Link]

  • Hofmann, H. J., et al. (1998). Basic conformers in beta-peptides. PubMed. Available at: [Link]

  • Shandler, S. J., et al. (2011). Computational design of a β-peptide that targets transmembrane helices. PubMed. Available at: [Link]

  • Shandler, S. J., et al. (2011). Computational Design of a β-Peptide That Targets Transmembrane Helices. Journal of the American Chemical Society. Available at: [Link]

  • Toniolo, C., et al. (N/A). Synthesis of Peptides Based on ca. Tetrasubstituted a·Amino Acids I. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

  • Mayor, U., et al. (2003). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. PMC. Available at: [Link]

  • Vaz, E., et al. (N/A). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. University of Vigo. Available at: [Link]

  • Berlicki, Ł., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Narsimulu, G. (2021). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link]

  • Kessler, H., et al. (N/A). High Resolution NMR Spectroscopy. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

  • D'Andrea, L. D. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available at: [Link]

  • Bakshi, K., & Liyanage, M. R. (N/A). Circular Dichroism of Peptides. Moodle@Units. Available at: [Link]

  • Simso, E. R., & Le, H. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. Available at: [Link]

  • Koksch, B., et al. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. PMC. Available at: [Link]

  • Simso, E. R., & Le, H. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. Available at: [Link]

  • Simmerling, C., et al. (2000). Structure-based conformational preferences of amino acids. PMC. Available at: [Link]

  • Formaggio, F., et al. (2005). C(alpha)-tetrasubstituted amino acid based peptides in asymmetric catalysis. PubMed. Available at: [Link]

  • Sewald, N., et al. (2009). Synthesis of new C α -tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dugas, V., et al. (N/A). Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry. ResearchGate. Available at: [Link]

  • Chauhan, V. S., et al. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Academy of Sciences. Available at: [Link]

  • D'Ursi, A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]

  • Lynn, D. G., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. Available at: [Link]

  • Miller, S. J., et al. (N/A). Three distinct conformations of peptide 3 with relevant crystallographic measurements. ResearchGate. Available at: [Link]

  • Wlodawer, A. (N/A). Protein X-ray Crystallography. Proteopedia. Available at: [Link]

  • Novotná, J., et al. (2024). Shaping of secondary structure by additional amino groups. Nature Research. Available at: [Link]

  • Oba, M., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Available at: [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. Available at: [Link]

  • Bradbury, J. H., et al. (1975). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid beta-methyl ester in various ionization states. PubMed. Available at: [Link]

  • AAPPTec. (N/A). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Pietrzyk, A. J., et al. (2013). Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki. Available at: [Link]

  • CSBio. (N/A). Overview of Custom Peptide Synthesis. CSBio. Available at: [Link]

  • Creative Biostructure. (N/A). Peptide Crystallization. Creative Biostructure. Available at: [Link]

  • Nie, Y., et al. (2021). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. PMC. Available at: [Link]

  • Ikehara, K., et al. (2022). Effect of the Addition of the Fifth Amino Acid to [GADV]-Protein on the Three-Dimensional Structure. MDPI. Available at: [Link]

Sources

Navigating Non-Standard Amino Acids: A Technical Guide to 3-Amino-2,2-dimethylbutanoic Acid and β-Homovaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of non-proteinogenic amino acids, precise nomenclature is paramount for reproducible research and unambiguous communication. This guide addresses a common point of confusion in the field: the distinction between 3-Amino-2,2-dimethylbutanoic acid and β-homovaline . Contrary to some assumptions, these names do not refer to the same molecule. This document provides a comprehensive technical analysis of their distinct chemical structures, nomenclature, physicochemical properties, and applications in medicinal chemistry and drug development. We will delve into the synthetic routes for each compound, offering detailed experimental protocols, and explore the unique structural contributions each offers to peptide and small molecule therapeutics.

Deconstructing the Nomenclature: A Tale of Two Structures

A frequent misconception arises from the structural similarities between non-standard amino acids. However, a systematic application of IUPAC nomenclature rules reveals that "3-Amino-2,2-dimethylbutanoic acid" and "β-homovaline" describe two different chemical entities.

3-Amino-2,2-dimethylbutanoic Acid: The Gem-Dimethyl Scaffold

The systematic name 3-Amino-2,2-dimethylbutanoic acid precisely defines its structure. Following IUPAC conventions for carboxylic acids, the carbon of the carboxyl group is designated as position 1. The longest carbon chain containing this group is a butanoic acid backbone.[1][2] The substituents are then located along this chain.

  • Parent Chain: Butanoic acid

  • Amino Group: Located at position 3.

  • Methyl Groups: Two methyl groups are present at position 2, creating a quaternary carbon, often referred to as a gem-dimethyl group.

This leads to the unambiguous structure of 3-Amino-2,2-dimethylbutanoic acid.[3]

β-Homovaline: An Analogue of a Proteinogenic Amino Acid

The name β-homovaline is a semi-systematic name that relates the molecule to the proteinogenic amino acid, valine.

  • Valine: The parent amino acid is 2-amino-3-methylbutanoic acid.

  • "Homo" Prefix: In amino acid nomenclature, the prefix "homo" typically signifies the addition of a methylene group (-CH2-) into the backbone.[4]

  • "β" Designation: This Greek letter indicates that the amino group is attached to the β-carbon, which is the third carbon from the carboxyl group in this extended backbone.

Therefore, β-homovaline is systematically named 3-amino-4-methylpentanoic acid .[5][6] The key distinction lies in the position of the methyl groups and the length of the carbon backbone.

Structural and Physicochemical Comparison

The differing structures of these two amino acids give rise to distinct physicochemical properties that influence their roles in medicinal chemistry.

Property3-Amino-2,2-dimethylbutanoic acidβ-Homovaline
IUPAC Name 3-amino-2,2-dimethylbutanoic acid3-amino-4-methylpentanoic acid
Molecular Formula C6H13NO2C6H13NO2
Molecular Weight 131.17 g/mol [3]131.17 g/mol [7]
Structure Contains a gem-dimethyl group at the α-carbon.Contains an isopropyl group at the γ-carbon.
Calculated XLogP3 -2.1[3]Not explicitly available, but likely similar.
Topological Polar Surface Area 63.3 Ų[3]63.3 Ų
Hydrogen Bond Donor Count 2[3]2
Hydrogen Bond Acceptor Count 2[3]2

Visualization of the Core Structures

To further clarify the distinction, the following diagrams illustrate the chemical structures and the logic behind their nomenclature.

Caption: Chemical structures of the two distinct amino acids.

G A Butanoic Acid Backbone D 3-Amino-2,2-dimethylbutanoic acid A->D B Amino Group at C3 B->D C Two Methyl Groups at C2 (gem-dimethyl) C->D E Valine (2-amino-3-methylbutanoic acid) F Insert -CH2- into backbone ('Homo') E->F G Amino group on β-carbon F->G H β-Homovaline (3-amino-4-methylpentanoic acid) G->H

Caption: Nomenclature breakdown of the two amino acids.

Applications in Drug Discovery and Development

The unique structural features of each molecule lend themselves to different applications in medicinal chemistry.

3-Amino-2,2-dimethylbutanoic Acid: Leveraging the Gem-Dimethyl Effect

The most prominent feature of this amino acid is the gem-dimethyl group at the α-position. This structural motif is a powerful tool in drug design for several reasons:

  • Conformational Rigidity: The Thorpe-Ingold effect suggests that the presence of a gem-dimethyl group can pre-organize the molecule into a specific conformation, which can lead to higher binding affinity for its biological target.

  • Metabolic Stability: The quaternary carbon can act as a metabolic shield, preventing enzymatic degradation of adjacent chemical bonds, thereby increasing the in vivo half-life of a drug candidate.

  • Improved Pharmacokinetics: The lipophilicity introduced by the methyl groups can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific drugs containing 3-Amino-2,2-dimethylbutanoic acid are not prominently in the public domain, its derivatives are of significant interest. For instance, 3-amino-4,4-dimethyl lithocholic acid derivatives have been investigated as selective allosteric activators of SHP1, a protein tyrosine phosphatase implicated in cancer.[8]

β-Homovaline: A Building Block for Peptidomimetics

β-Homovaline, as a β-amino acid, is a valuable component in the synthesis of β-peptides and other peptidomimetics.[4] These molecules are designed to mimic the structure and function of natural peptides but with enhanced properties:

  • Proteolytic Resistance: The altered backbone of β-peptides makes them resistant to degradation by proteases, a major hurdle for peptide-based therapeutics.[9]

  • Secondary Structure Formation: β-peptides can fold into stable secondary structures, such as helices and sheets, which are crucial for biological activity.

  • Bioactivity: By strategically incorporating β-amino acids like β-homovaline, researchers can design peptides with a range of biological activities, including antimicrobial and anti-cancer properties.[10] For example, β-peptides have been designed to inhibit protein-protein interactions, a key strategy in modern drug discovery.[9]

Synthetic Methodologies: A Practical Guide

The synthesis of these non-standard amino acids requires specific chemical strategies to control stereochemistry and achieve high purity.

Synthesis of 3-Amino-2,2-dimethylbutanoic Acid Derivatives

A common approach for the synthesis of β-amino acids with a gem-dimethyl group is a variation of the Mannich reaction. The following is a representative, multi-step protocol.

Experimental Protocol: One-Pot Mannich Reaction for 3-Amino-2,2-dimethylpropanoic Acid Derivatives

  • Reaction Setup: In a 4 mL vial, add the corresponding sulfinyl imine (0.48 mmol, 1 equivalent) and tetrabutylammonium triphenyldifluorosilicate (TBAT) (26 mg, 0.048 mmol, 0.1 equivalents).

  • Inert Atmosphere: Purge the vial with nitrogen gas.

  • Solvent Addition: Dissolve the solids in 1.6 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture in an ice-water bath.

  • Reagent Addition: Add the corresponding bistrimethylsilylketene acetal (0.96 mmol, 2 equivalents).

  • Reaction Progression: After the addition, warm the reaction in a water bath to 20 °C and maintain with stirring for 24 hours.

  • Hydrolysis: Add 0.36 mL of methanol (MeOH) and 0.24 mL of 4M HCl in dioxane (0.096 mmol, 2 equivalents) and stir for 24 hours at room temperature.

  • Workup and Purification: A solid precipitate should form. Add ethyl acetate (AcOEt) to induce further precipitation. Transfer the suspension to centrifuge tubes and centrifuge for 2 minutes. Remove the supernatant and resuspend the solid in AcOEt. Sonicate for 2 minutes, centrifuge, and remove the supernatant. Repeat this washing step twice.

  • Final Product: Dry the solid, which is the amino acid hydrochloride, under high vacuum.

This protocol is adapted from a general procedure for the synthesis of related compounds and may require optimization for this specific target.[11]

Synthesis of β-Homovaline Derivatives

A well-established method for the synthesis of β-amino acids from their α-amino acid counterparts is the Arndt-Eistert reaction followed by a Wolff rearrangement.

Experimental Protocol: Synthesis of Fmoc-β-Homovaline via Ultrasound-Promoted Wolff Rearrangement

  • Activation of α-Amino Acid: Activate the Fmoc-protected α-amino acid (Fmoc-Val-OH) as a mixed anhydride.

  • Formation of Diazo Ketone: React the mixed anhydride with diazomethane to form the corresponding α-diazo ketone.

  • Wolff Rearrangement: Subject the α-diazo ketone to sonication in the presence of silver benzoate and a nucleophile (e.g., water). This promotes the Wolff rearrangement to form the β-amino acid derivative.

  • Purification: The resulting Fmoc-protected β-homovaline can often be used in solid-phase peptide synthesis without further purification.

This protocol is based on a general method for the synthesis of Fmoc-protected β-homoamino acids.[12]

G cluster_0 Synthesis of 3-Amino-2,2-dimethylbutanoic Acid Derivative cluster_1 Synthesis of β-Homovaline Derivative A Sulfinyl Imine + Bistrimethylsilylketene Acetal B One-Pot Mannich Reaction (TBAT, THF) A->B C Hydrolysis (HCl/MeOH) B->C D 3-Amino-2,2-dimethyl- propanoic Acid Derivative C->D E Fmoc-Val-OH F Mixed Anhydride Formation + Diazomethane E->F G α-Diazo Ketone F->G H Ultrasound-Promoted Wolff Rearrangement (Ag benzoate, H2O) G->H I Fmoc-β-Homovaline H->I

Caption: Overview of synthetic workflows.

Conclusion

This technical guide has established that 3-Amino-2,2-dimethylbutanoic acid and β-homovaline are structurally distinct non-proteinogenic amino acids with unique applications in drug discovery. The former is characterized by a gem-dimethyl group that imparts valuable pharmacokinetic and conformational properties, while the latter serves as a crucial building block for creating proteolytically stable peptidomimetics. A thorough understanding of their respective nomenclature, structures, and synthetic routes is essential for researchers and drug development professionals seeking to leverage these valuable scaffolds in the design of novel therapeutics.

References

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An In-depth Technical Guide on the Biological Significance of 3-Amino-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological significance of the non-proteinogenic amino acid, 3-Amino-2,2-dimethylbutanoic acid. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally related compounds to build a robust hypothesis-driven framework for its potential roles and applications. By examining its core structure—a dimethylated β-amino acid—we explore its potential as a modulator of the GABAergic system and its possible interplay with branched-chain amino acid metabolic pathways. This guide offers insights into its chemical properties, potential mechanisms of action, and detailed hypothetical experimental protocols to investigate its biological functions, thereby serving as a foundational resource for researchers and drug development professionals interested in this novel compound.

Introduction: Unveiling a Structurally Unique Non-Proteinogenic Amino Acid

Non-proteinogenic amino acids, those not genetically coded for in proteins, represent a vast and largely untapped resource for novel therapeutic agents and research tools. Their structural diversity allows for the exploration of chemical spaces inaccessible to the canonical 20 proteinogenic amino acids. 3-Amino-2,2-dimethylbutanoic acid is one such molecule, characterized by a β-amino group and a gem-dimethyl substitution at the α-carbon.[1] This unique architecture suggests several potential biological activities, which will be the focus of this guide.

The β-amino acid backbone is of particular interest as it is found in a variety of biologically active natural products and pharmaceuticals.[2][3] The incorporation of β-amino acids can confer resistance to proteolytic degradation and induce stable secondary structures in peptides.[4][5] The gem-dimethyl group, on the other hand, is a common feature in medicinal chemistry used to introduce steric hindrance, which can influence binding affinity and metabolic stability.

This guide will delve into the hypothetical biological significance of 3-Amino-2,2-dimethylbutanoic acid by drawing parallels with two key classes of biologically active molecules: γ-aminobutyric acid (GABA) analogues and branched-chain amino acids (BCAAs).

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is crucial for predicting its biological behavior.

PropertyValueSource
Molecular Formula C6H13NO2PubChem[1]
Molecular Weight 131.17 g/mol PubChem[1]
IUPAC Name 3-amino-2,2-dimethylbutanoic acidPubChem[1]
CAS Number 720660-14-0PubChem[1]

Hypothesis 1: A Potential Modulator of the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[6] GABA analogues are a class of drugs that mimic the structure of GABA and are used to treat a variety of neurological conditions, including epilepsy, neuropathic pain, and anxiety disorders.

The structural similarity of 3-Amino-2,2-dimethylbutanoic acid to GABA suggests it could potentially interact with GABA receptors (GABA-A, GABA-B) or influence GABAergic transmission through other mechanisms, such as inhibiting GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.

Structural Comparison with Known GABA Analogues

The following diagram illustrates the structural similarities and differences between GABA, the well-known GABA analogue Pregabalin, and our topic molecule.

GABA_Analogues GABA GABA (γ-Aminobutyric acid) Pregabalin Pregabalin ( (S)-3-(Aminomethyl)-5-methylhexanoic acid ) GABA->Pregabalin Structural Analogue Target 3-Amino-2,2-dimethylbutanoic acid GABA->Target Potential Analogue

Caption: Structural relationship between GABA, Pregabalin, and 3-Amino-2,2-dimethylbutanoic acid.

While not a direct analogue, the presence of the amino and carboxylic acid groups in a similar spatial arrangement could allow 3-Amino-2,2-dimethylbutanoic acid to bind to GABA receptors. The gem-dimethyl group would likely influence its binding affinity and selectivity for different GABA receptor subtypes.

Proposed Experimental Workflow: Assessing GABAergic Activity

To investigate the potential GABAergic activity of 3-Amino-2,2-dimethylbutanoic acid, a multi-step experimental approach is proposed.

GABA_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models receptor_binding Radioligand Binding Assays (GABA-A & GABA-B receptors) patch_clamp Electrophysiology (Patch-clamp on cultured neurons) receptor_binding->patch_clamp Functional Validation seizure Animal Models of Seizure (e.g., PTZ-induced) patch_clamp->seizure Test for Anticonvulsant Activity pain Neuropathic Pain Models (e.g., CCI model) patch_clamp->pain Test for Analgesic Effects anxiety Anxiety Models (e.g., Elevated Plus Maze) patch_clamp->anxiety Test for Anxiolytic Properties gaba_t Enzyme Inhibition Assay (GABA Transaminase) gaba_t->seizure Alternative Mechanism

Caption: Proposed experimental workflow to evaluate the GABAergic potential of 3-Amino-2,2-dimethylbutanoic acid.

Step-by-Step Methodologies:

  • Radioligand Binding Assays:

    • Objective: To determine if 3-Amino-2,2-dimethylbutanoic acid binds to GABA-A or GABA-B receptors.

    • Protocol:

      • Prepare membrane fractions from rodent brain tissue (e.g., cortex, cerebellum).

      • Incubate the membranes with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]muscimol for GABA-A, [³H]baclofen for GABA-B).

      • Add increasing concentrations of 3-Amino-2,2-dimethylbutanoic acid to compete with the radioligand.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Electrophysiology (Patch-Clamp):

    • Objective: To assess the functional effect of the compound on GABA receptor-mediated currents in neurons.

    • Protocol:

      • Culture primary neurons (e.g., hippocampal or cortical neurons).

      • Perform whole-cell patch-clamp recordings to measure ion channel activity.

      • Apply GABA to elicit a baseline current.

      • Co-apply GABA with varying concentrations of 3-Amino-2,2-dimethylbutanoic acid to determine if it potentiates or inhibits the GABA-induced current.

Hypothesis 2: An Interplayer in Branched-Chain Amino Acid (BCAA) Metabolism

The branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids with crucial roles in protein synthesis, energy metabolism, and cell signaling.[7] Dysregulation of BCAA metabolism has been linked to metabolic diseases such as insulin resistance and type 2 diabetes.[8][9]

The branched aliphatic side chain of 3-Amino-2,2-dimethylbutanoic acid makes it a structural mimic of BCAAs, particularly valine. This similarity suggests it could potentially interact with the enzymatic machinery of BCAA metabolism.

The BCAA Catabolic Pathway: A Potential Point of Interaction

The initial steps of BCAA catabolism involve two key enzymes: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

BCAA_Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT Metabolites Downstream Metabolites (e.g., Acetyl-CoA, Succinyl-CoA) BCKA->Metabolites BCKDH Complex Target 3-Amino-2,2-dimethylbutanoic acid BCAT BCAT Target->BCAT Potential Inhibition? BCKDH BCKDH Target->BCKDH Potential Inhibition?

Caption: Potential interaction points of 3-Amino-2,2-dimethylbutanoic acid with the BCAA catabolic pathway.

Given its structure, 3-Amino-2,2-dimethylbutanoic acid could act as a competitive inhibitor of BCAT or BCKDH, leading to an accumulation of BCAAs and their keto-acid derivatives. Such a modulation could have significant implications for metabolic health.

Proposed Experimental Workflow: Investigating Effects on BCAA Metabolism

A systematic investigation is required to determine the influence of this molecule on BCAA metabolism.

Step-by-Step Methodologies:

  • In Vitro Enzyme Assays:

    • Objective: To directly measure the inhibitory effect of 3-Amino-2,2-dimethylbutanoic acid on BCAT and BCKDH activity.

    • Protocol:

      • Purify recombinant BCAT and BCKDH enzymes.

      • Perform kinetic assays using known BCAA substrates.

      • Introduce varying concentrations of 3-Amino-2,2-dimethylbutanoic acid to determine its IC50 value for each enzyme.

  • Cell-Based Metabolomics:

    • Objective: To analyze the impact of the compound on intracellular and extracellular BCAA and metabolite concentrations.

    • Protocol:

      • Culture relevant cell lines (e.g., hepatocytes, myocytes).

      • Treat the cells with 3-Amino-2,2-dimethylbutanoic acid for a defined period.

      • Extract metabolites from cell lysates and culture media.

      • Use mass spectrometry-based metabolomics to quantify changes in the levels of BCAAs, their corresponding α-keto acids, and downstream metabolites.

Synthesis Routes

While not widely commercially available, the synthesis of 3-Amino-2,2-dimethylbutanoic acid can be approached through established organic chemistry methodologies. Patent literature suggests potential multi-step synthetic pathways.[10] A plausible retro-synthetic analysis is presented below.

Synthesis Target 3-Amino-2,2-dimethylbutanoic acid Precursor1 Protected β-amino ester Target->Precursor1 Deprotection & Hydrolysis Precursor2 α,β-Unsaturated ester Precursor1->Precursor2 Conjugate Addition of Amine StartingMaterial Pivaldehyde Precursor2->StartingMaterial Wittig or Horner-Wadsworth-Emmons Reaction

Caption: A plausible retrosynthetic pathway for 3-Amino-2,2-dimethylbutanoic acid.

Future Directions and Therapeutic Potential

The dual potential of 3-Amino-2,2-dimethylbutanoic acid as a GABAergic modulator and an influencer of BCAA metabolism opens up exciting avenues for future research and therapeutic development.

  • Neurological Disorders: If proven to be a potent and selective GABA receptor agonist or a positive allosteric modulator, it could be a candidate for developing novel treatments for epilepsy, anxiety, and neuropathic pain.

  • Metabolic Diseases: Should it be found to modulate BCAA catabolism, it could be investigated as a tool to study the role of BCAAs in insulin resistance and as a potential therapeutic agent to restore metabolic homeostasis.

Further research, starting with the experimental workflows outlined in this guide, is essential to elucidate the true biological significance of this intriguing non-proteinogenic amino acid.

References

  • PubChem. 3-Amino-2,2-dimethylbutanoic acid. Available from: [Link]

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  • Wang, Y., Li, X., Li, Y., Wang, Y., Li, Y., & Li, J. (2020). Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. European journal of medicinal chemistry, 194, 112252. Available from: [Link]

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Methodological & Application

Microwave-assisted synthesis of peptides with 3-Amino-2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of Peptides Containing 3-Amino-2,2-dimethylbutanoic Acid

Executive Summary

The incorporation of 3-Amino-2,2-dimethylbutanoic acid (an


-dimethyl-

-amino acid) into peptide sequences presents a distinct synthetic challenge. Structurally analogous to a

-homologue of

-aminoisobutyric acid (Aib), this residue introduces profound steric hindrance due to the gem-dimethyl substitution at the C2 position adjacent to the carbonyl. While this substitution imparts valuable proteolytic stability and conformational rigidity (often inducing helical turns), it severely retards acylation rates during Solid-Phase Peptide Synthesis (SPPS).

This Application Note details an optimized Microwave-Assisted (MW-SPPS) protocol designed to overcome the activation energy barrier imposed by the gem-dimethyl steric wall. By leveraging dielectric heating and high-efficiency coupling reagents (Oxyma/DIC or HATU), this method ensures >98% coupling efficiency while suppressing deletion sequences.

Mechanistic Insight: The Steric Challenge

To successfully synthesize peptides with this residue, one must understand the failure modes of standard SPPS:

  • The Gem-Dimethyl Wall: The two methyl groups at the

    
    -carbon (C2) create a "steric cone" that shields the electrophilic carbonyl carbon. Standard diffusion-controlled coupling at room temperature is often insufficient, leading to incomplete coupling (deletion sequences).
    
  • Nucleophilic Attack (Elongation): Once the residue is coupled, the N-terminal amine (at C3) is less hindered than the carboxyl, but the conformational rigidity of the backbone can still impede the approach of the next incoming amino acid.

  • Microwave Solution: Microwave irradiation provides direct kinetic energy to the dipolar species (DMF, activated amino acid), effectively lowering the activation entropy (

    
    ) required to bring the reactants into the correct transition state geometry.
    

Materials & Reagents

Resin Selection
  • Recommendation: ChemMatrix® (PEG-PS) or Rink Amide ProTide .

  • Rationale: Polyethylene glycol (PEG)-based resins swell better in polar solvents (DMF/NMP) and reduce aggregation, which is critical when synthesizing hydrophobic or sterically hindered sequences.

Coupling Reagents
  • Primary System (Carbodiimide/Additive): DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

    • Benefit: Safer than HOBt/HOAt (non-explosive), excellent suppression of racemization, and high coupling efficiency at elevated temperatures.

  • Secondary System (Uronium): HATU + DIPEA (Diisopropylethylamine).

    • Benefit: The "Gold Standard" for difficult couplings, though more expensive and prone to capping the N-terminus (guanidinylation) if excess reagent is used for long durations.

Experimental Protocol

Workflow Diagram

MW_SPPS_Protocol Start Resin Preparation (Swell in DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) MW: 75°C, 3 min Start->Deprotect Wash1 Wash (DMF x 4) Deprotect->Wash1 Decision Is Incoming AA 3-Amino-2,2-dimethylbutanoic? Wash1->Decision StandardCouple Standard Coupling (AA/DIC/Oxyma) MW: 75°C, 5 min Decision->StandardCouple No HinderedCouple HINDERED COUPLING (AA/DIC/Oxyma or HATU) MW: 90°C, 10 min (Double Couple) Decision->HinderedCouple Yes Check Kaiser/Chloranil Test StandardCouple->Check HinderedCouple->Check Recouple Re-Couple (Switch Solvent/Reagent) Check->Recouple Fail NextStep Proceed to Next Cycle Check->NextStep Pass Recouple->Check

Caption: Optimized MW-SPPS cycle distinguishing standard residues from the sterically hindered 3-Amino-2,2-dimethylbutanoic acid.

Step-by-Step Methodology

Step 1: Resin Preparation

  • Weigh appropriate resin (0.1 mmol scale recommended for optimization).[1]

  • Swell in DMF for 30 minutes at Room Temperature (RT).

Step 2: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF (v/v) + 0.1M Oxyma (to prevent aspartimide formation if Asp is present).

  • MW Condition: 75°C, 180 seconds (3 min).

  • Wash: DMF (4 x 30 sec).

Step 3: Coupling of 3-Amino-2,2-dimethylbutanoic acid (The Critical Step)

  • Stoichiometry: 5 equivalents (eq) AA : 5 eq DIC : 5 eq Oxyma Pure.

  • Concentration: Maximize concentration (0.2M - 0.5M) to drive kinetics.

  • Microwave Settings:

    • Temperature: 90°C (Note:

      
      -amino acids are resistant to racemization, allowing higher T).
      
    • Time: 10 minutes.

    • Power: Dynamic (typically 30-50W to maintain T).

  • Action: Double Coupling is Mandatory. Repeat the coupling step with fresh reagents.

Step 4: Elongation (Coupling the Next AA)

  • The amine of the resin-bound 3-amino-2,2-dimethylbutanoic acid is now the nucleophile.

  • Use Standard Coupling conditions (75°C, 5 min) for the next amino acid.

  • Note: If the next amino acid is also bulky (e.g., Val, Ile, or another gem-dimethyl residue), revert to the Hindered Coupling protocol (90°C, Double Couple).

Step 5: Cleavage & Analysis

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2 hours at RT (Do not microwave cleavage).

  • Precipitation: Cold Diethyl Ether.

Data & Optimization Guide

Comparative Efficiency Table
VariableStandard Protocol (RT)Standard MW ProtocolOptimized Hindered Protocol
Coupling Reagent HBTU/DIPEADIC/OxymaDIC/Oxyma (High Conc.)
Temperature 25°C75°C90°C
Time 60 - 120 min5 min2 x 10 min (Double Couple)
Est. Yield (Crude) < 40% (Deletions common)75-85%> 95%
Racemization Risk LowLowNegligible (for

-AAs)
Troubleshooting "Difficult" Peaks
  • Issue: Incomplete coupling (Deletion of the hindered residue).

    • Solution: Switch to HATU/HOAt for this specific step. Use 4 eq HATU, 4 eq HOAt, 8 eq DIPEA. Warning: Do not microwave HATU >75°C if possible to avoid rapid degradation of the reagent; extend time to 20 mins at 75°C instead.

  • Issue: Poor swelling/Aggregation.

    • Solution: Use NMP (N-methyl-2-pyrrolidone) instead of DMF as the main solvent during the hindered coupling step.

References

  • Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides and Peptidomimetics." Organic Letters. Link

    • Relevance: Establishes the baseline for high-temperature MW-SPPS and the stability of reagents like Oxyma/DIC.
  • Pedersen, S. L., et al. (2012). "Microwave heating in solid-phase peptide synthesis." Chemical Society Reviews. Link

    • Relevance: Comprehensive review on overcoming steric hindrance and aggreg
  • Hoyer, K., et al. (2008). "Synthesis of sterically hindered

    
    -amino acids." Journal of Peptide Science. Link
    
    • Relevance: Discusses the specific structural challenges of gem-dimethyl substituted beta-amino acids.
  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Link

    • Relevance: Provides industrial standard protocols for Aib and similar hindered analogues which serve as the direct template for 3-amino-2,2-dimethylbutanoic acid.

Sources

Troubleshooting & Optimization

Overcoming low coupling yields with 3-Amino-2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Amino-2,2-dimethylbutanoic acid (also known as


-leucine or a gem-dimethyl 

-amino acid).

This molecule presents a "perfect storm" of steric hindrance: a gem-dimethyl group at the


-position and a chiral center at the 

-position, creating a neopentyl-like steric barrier that severely retards nucleophilic attack and acyl transfer.

Status: Operational | Topic: Steric Hindrance & Low Coupling Yields Target Molecule: 3-Amino-2,2-dimethylbutanoic acid (Structure:


)

Diagnostic Overview: Why is this coupling failing?

Before troubleshooting, identify which "face" of the molecule is causing the failure. This molecule acts as a steric blockade in two distinct ways:[1]

  • Scenario A: The Nucleophile Blockade (Coupling TO the amine)

    • The Problem: You are trying to attach an amino acid onto the N-terminus of 3-Amino-2,2-dimethylbutanoic acid anchored on the resin.

    • Mechanism: The amine is located on a secondary carbon (

      
      -position) and is flanked by a quaternary carbon (
      
      
      
      -position). The incoming activated amino acid cannot easily access the nitrogen lone pair due to this "neopentyl" steric wall.
  • Scenario B: The Electrophile Blockade (Coupling THE acid)

    • The Problem: You are trying to activate the carboxyl group of 3-Amino-2,2-dimethylbutanoic acid to couple it to a growing peptide chain.

    • Mechanism: The carboxyl group is attached directly to a quaternary carbon. Standard active esters (OBt/OAt) are bulky; the transition state for the amine attacking this bulky ester is energetically unfavorable.

Troubleshooting & FAQs

Category 1: Reagent Selection & Activation

Q: I am using standard DIC/HOBt or HBTU, but the coupling stops at <20% conversion. What is the immediate fix? A: Stop using carbodiimides (DIC) or standard uroniums (HBTU) immediately. They lack the reactivity to overcome the energy barrier imposed by the gem-dimethyl group.

  • Recommendation: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . The 7-azabenzotriazole (HOAt) leaving group in HATU utilizes a "neighboring group effect" (pyridine nitrogen) that accelerates the reaction rate by orders of magnitude compared to HOBt.

Q: Even with HATU, the yield is low. Should I double the equivalents? A: Merely increasing equivalents often fails because the reaction is kinetically limited, not concentration limited.

  • Solution: Change the activation species entirely. For the most stubborn couplings (Scenario B), convert the carboxylic acid to an Acid Fluoride .[2] Acid fluorides are small, highly reactive electrophiles that suffer less from steric shielding than bulky OAt esters.

  • Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or DAST .

Category 2: Reaction Conditions

Q: Does temperature play a role? I am running couplings at Room Temperature (RT). A: Yes, RT is often insufficient for this residue. The steric bulk increases the activation energy (


) of the amide bond formation.
  • Protocol: Apply thermal energy. Microwave irradiation at 60°C to 75°C is highly recommended. If microwave is unavailable, perform the coupling at 50°C in an oil bath.

  • Warning: Do not exceed 75°C to avoid degradation of the resin or sensitive protecting groups.

Q: What solvent system maximizes solvation for this hydrophobic residue? A: Pure DMF is standard but may not fully solvate the hydrophobic gem-dimethyl region, causing local aggregation.

  • Optimization: Use a solvent mixture of DMF/NMP (1:1) or DMF/DCM/NMP .[2] NMP (N-methylpyrrolidone) has superior solvating power for hindered/aggregated sequences.[2]

Category 3: Side Reactions

Q: I see a mass shift corresponding to -18 Da or similar. Is my molecule cyclizing? A:


-amino acids with gem-dimethyl groups are prone to the Thorpe-Ingold Effect  (gem-dimethyl effect), which accelerates cyclization.
  • Risk: If the N-terminus is deprotected while the C-terminus is activated, it can self-cyclize to form a

    
    -lactam.
    
  • Prevention: Ensure the N-terminus is Fmoc-protected during the activation of the carboxyl group. Never leave the amino acid activated and deprotected simultaneously.

High-Performance Protocols

Protocol A: The "Gold Standard" HATU Coupling (General Use)

Best for: Coupling TO the amine (Scenario A) or standard activation (Scenario B).

  • Resin Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).

  • Pre-Activation:

    • Dissolve Fmoc-3-Amino-2,2-dimethylbutanoic acid (4.0 eq) in dry DMF.

    • Add HATU (3.9 eq).[2]

    • Add HOAt (4.0 eq) [Optional but recommended additive].

    • Add DIEA (Diisopropylethylamine) (8.0 eq).

    • Critical: Activate for exactly 30-60 seconds before adding to resin. Do not age the ester.

  • Coupling:

    • Add mixture to resin.[2][3][4][5]

    • Microwave: 75°C for 10 minutes (Power: 25-30W).

    • Alternative (Manual): 50°C for 2 hours with vigorous shaking.

  • Re-Coupling (Double Couple): Drain and repeat steps 2-3.

Protocol B: The Acid Fluoride Method (For Extreme Hindrance)

Best for: Scenario B (The Molecule as Electrophile) when HATU fails.

  • Activation:

    • Dissolve Fmoc-3-Amino-2,2-dimethylbutanoic acid (3.0 eq) in dry DCM (anhydrous is critical).

    • Add TFFH (3.0 eq).

    • Add DIEA (6.0 eq).[5]

    • Stir under Nitrogen for 20 minutes at RT. (This generates the acid fluoride in situ).[2]

  • Coupling:

    • Add the solution directly to the resin (swollen in DCM).[4]

    • Add a catalytic amount of DMAP (0.1 eq) if using Wang resin (esterification), otherwise omit for amide bond formation.

    • React for 2-4 hours at RT or 1 hour at 50°C.

Comparative Data: Coupling Efficiency

The following table summarizes expected coupling efficiencies based on steric hindrance classes (comparable to Aib/N-Me-Val).

Coupling ReagentActivation TypeEst.[1][2][3][4][6][7][8][9] Yield (1st Couple)Est. Yield (2nd Couple)Steric Penetration
DIC / HOBt Carbodiimide< 15%< 25%Poor
HBTU / DIEA Uronium (OBt)30 - 50%60 - 70%Moderate
HATU / DIEA Uronium (OAt)75 - 85%> 95%High
TFFH (Acid Fluoride) Acyl Halide80 - 90%> 98%Very High
PyBroP Phosphonium70 - 80%> 90%High

Visualizing the Workflow

Diagram 1: Decision Logic for Coupling Strategy

CouplingLogic start Start: Coupling 3-Amino-2,2-dimethylbutanoic acid role_check Is the molecule the Nucleophile or Electrophile? start->role_check nuc_branch Nucleophile (Amine on Resin) role_check->nuc_branch Coupling TO it elec_branch Electrophile (Acid in Solution) role_check->elec_branch Coupling IT nuc_action Use HATU + Microwave (75°C) Double Coupling Required nuc_branch->nuc_action nuc_check Kaiser Test Blue? nuc_action->nuc_check nuc_fail Switch to PyBroP or increase Temp to 85°C nuc_check->nuc_fail Yes (Incomplete) elec_action Attempt HATU/HOAt (Standard) elec_branch->elec_action elec_check Yield < 80%? elec_action->elec_check elec_advanced Switch to Acid Fluoride (TFFH) Small electrophile penetrates sterics elec_check->elec_advanced Yes (Failed)

Caption: Decision matrix for selecting coupling conditions based on the specific role of the hindered amino acid.

Diagram 2: Steric Blockade Mechanism

StericMechanism cluster_molecule 3-Amino-2,2-dimethylbutanoic acid C_alpha C-α (Quaternary) Me_1 Methyl C_alpha->Me_1 Me_2 Methyl C_alpha->Me_2 C_beta C-β (Chiral) C_alpha->C_beta Amine NH2 (Nucleophile) C_beta->Amine Incoming Incoming Activated AA (Bulky Ester) Incoming->Amine Blocked by Methyls Incoming->Amine Successful Path (Requires Heat/Small LG)

Caption: Visualization of the "Neopentyl-like" steric shield created by the gem-dimethyl groups protecting the amine.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive. Journal of the American Chemical Society.

  • Wenschuh, H., et al. (2004). Peptide synthesis with acid fluorides. Organic Process Research & Development.

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.
  • El-Faham, A., & Albericio, F. (2011).[11] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Beissner, M., et al. (2010). Coupling reagents for the synthesis of sterically hindered peptides. Bachem Technical Notes.

Sources

Removing protecting groups from 3-Amino-2,2-dimethylbutanoic acid without degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 3-Amino-2,2-dimethylbutanoic acid (and its derivatives). This scaffold presents unique chemical stability challenges—specifically steric hindrance and conformationally induced cyclization—that distinguish it from standard amino acids.

Case ID: GEM-DIMETHYL-BETA-AA Status: Active Expert Level: Senior Process Chemist

Core Chemical Constraints & Stability Profile

Before initiating any deprotection, you must understand the Gem-Dimethyl Effect (Thorpe-Ingold Effect) inherent to this molecule.

  • The Stability Advantage: Unlike standard

    
    -amino acids, 3-Amino-2,2-dimethylbutanoic acid is immune to retro-Michael elimination . Elimination requires an 
    
    
    
    -proton; the 2,2-dimethyl substitution removes all
    
    
    -protons, rendering the molecule highly stable against base-catalyzed degradation to crotonic acid derivatives.
  • The Degradation Risk (Lactamization): The same gem-dimethyl group restricts bond rotation, forcing the

    
    -amino group and the carboxylic acid into close proximity. This significantly lowers the entropic barrier for cyclization.
    
    • Risk: Spontaneous formation of

      
      -lactams (2-azetidinones) under dehydrating conditions or prolonged exposure to weak activators.
      
  • The Steric Wall: The bulky gem-dimethyl group adjacent to the carbonyl carbon creates a "steric shield," making the hydrolysis of methyl or ethyl esters using standard conditions (LiOH/THF) kinetically extremely slow or impossible without forcing conditions that cause side reactions.

Protocol Database: N-Terminal Deprotection

Scenario A: Removing Boc (tert-Butyloxycarbonyl)

Standard Protocol: Acidolytic Cleavage Risk Level: Low

The Issue: While Boc removal is standard, the resulting free


-amino acid is zwitterionic and highly water-soluble, making extraction difficult.[1]

Optimized Workflow:

  • Reagent: 4M HCl in Dioxane (anhydrous) is superior to TFA for this substrate.

    • Why? It allows for the isolation of the hydrochloride salt directly by filtration or evaporation, avoiding aqueous workups where the zwitterion might be lost.

  • Procedure:

    • Dissolve substrate in minimal dry DCM.

    • Add 5-10 equivalents of 4M HCl/Dioxane.

    • Stir at 0°C

      
       RT for 1-2 hours.
      
    • Critical Step: Do not quench with water. Concentrate in vacuo.[2] Triturate the residue with diethyl ether to precipitate the HCl salt.

  • Troubleshooting:

    • If using TFA: You must remove TFA completely (azeotrope with toluene) to prevent it from forming a salt that complicates downstream coupling.

Scenario B: Removing Fmoc (Fluorenylmethoxycarbonyl)

Standard Protocol: Base-Induced Elimination Risk Level: Medium (Solubility issues)

The Issue: The gem-dimethyl group increases lipophilicity, but the free amino acid product is polar. In standard 20% Piperidine/DMF, the deprotected species may precipitate or gelate.[1]

Optimized Workflow:

  • Reagent: 20% Piperidine in DMF (Standard) OR 2% DBU + 2% Piperidine in DMF (Fast).

  • Procedure:

    • Treat substrate for 10–20 minutes at RT.

    • Purification: Do not use aqueous extraction (emulsions are common).

    • Preferred: Flash chromatography or scavenging the dibenzofulvene byproduct using polymer-supported thiols if in solution phase.

  • Degradation Check: Ensure no activation agents (HATU/EDC) are present. Free Fmoc-deprotected amines will rapidly attack their own C-terminus if activated, forming a

    
    -lactam.
    

Protocol Database: C-Terminal Deprotection (The Critical Bottleneck)

This is the most frequent failure point. Standard saponification (LiOH/NaOH) often fails due to the steric bulk of the 2,2-dimethyl group shielding the carbonyl.

Scenario C: Hydrolysis of Methyl/Ethyl Esters

Status: HIGH DIFFICULTY Recommendation: Nucleophilic Cleavage or Anhydrous Hydrolysis

Method 1: The TMSOK Protocol (Recommended)

Potassium trimethylsilanolate (TMSOK) acts as a soluble, anhydrous hydroxide source that is less aggregated and more nucleophilic than aqueous hydroxide.

  • Reagents: TMSOK (2–3 equiv), dry THF/Ether.[1]

  • Procedure:

    • Dissolve ester in dry THF.

    • Add TMSOK solid.

    • Stir at RT (monitor by TLC; usually 2–6 hours).

    • Workup: The product precipitates as the potassium salt. Filter and wash with ether. Acidify carefully with mild acid (citric acid) only if the free acid is required.

Method 2: The "Peroxide Effect" (Lithium Hydroperoxide)

If TMSOK is unavailable, you must use a nucleophile smaller and harder than hydroxide: the hydroperoxide anion (


).
  • Mechanism:

    
     is 100x more nucleophilic than 
    
    
    
    (Alpha Effect), allowing it to penetrate the gem-dimethyl steric shield.
  • Reagents: LiOH (4 equiv),

    
     (30% aq, 10 equiv), THF/H2O (3:1).[1]
    
  • Procedure:

    • Dissolve ester in THF/H2O.

    • Add

      
       followed by LiOH.
      
    • Stir at 0°C

      
       RT.
      
    • Quench: You MUST quench excess peroxide with

      
       (sodium sulfite) before acidification to prevent oxidation of the amine or other functional groups.
      
Scenario D: Cleavage of t-Butyl Esters

Status: Easy

  • Protocol: Treat with TFA/DCM (1:1) or 4M HCl/Dioxane.

  • Note: This is the preferred protecting group strategy for this scaffold because it bypasses the steric hindrance issue entirely (cleavage is driven by carbocation stability, not nucleophilic attack).

Troubleshooting & FAQs

Q1: I treated my methyl ester with 1M LiOH for 24 hours, but I only recovered starting material. Why?

A: This is the Steric Shielding effect. The two methyl groups at the


-position block the trajectory of the hydroxide ion attacking the carbonyl carbon. Heating this reaction often leads to decomposition before hydrolysis. Switch to Method 1 (TMSOK) or Method 2 (LiOOH) immediately. 
Q2: After deprotection, I see a mass peak of [M-18] in my LCMS. What is this?

A: This is the


-Lactam . You have likely cyclized your product.
  • Cause: You likely exposed the free amino-acid to dehydrating conditions (e.g., leaving it in acidic solution during rotary evaporation with heat) or inadvertently activated the carboxylate.

  • Fix: Keep the pH neutral during workup. If isolating the salt, use freeze-drying (lyophilization) rather than heat evaporation.

Q3: Can I use Hydrogenolysis (Pd/C) for Benzyl esters on this scaffold?

A: Yes. The gem-dimethyl group does not interfere with catalytic hydrogenolysis. This is an excellent orthogonal strategy if your molecule contains no other reducible groups (like azides or alkenes).

Visual Decision Guide (Workflow)

The following diagram illustrates the decision logic for removing C-terminal protecting groups from 3-Amino-2,2-dimethylbutanoic acid derivatives without causing degradation.

DeprotectionLogic Start Start: Protected 3-Amino-2,2-dimethylbutanoic acid CheckPG Identify C-Terminal Group Start->CheckPG IsMeEt Methyl / Ethyl Ester CheckPG->IsMeEt IstBu t-Butyl Ester CheckPG->IstBu IsBn Benzyl Ester CheckPG->IsBn TryLiOH Standard LiOH/THF? IsMeEt->TryLiOH Standard Approach TMSOK Method A: TMSOK (Anhydrous) Potassium Trimethylsilanolate IsMeEt->TMSOK Recommended LiOOH Method B: LiOH + H2O2 (Lithium Hydroperoxide) IsMeEt->LiOOH Alternative AcidCleave Acidolysis (TFA/DCM or HCl/Dioxane) IstBu->AcidCleave H2Pd Hydrogenolysis (H2, Pd/C) IsBn->H2Pd Fail FAILURE: Steric Hindrance TryLiOH->Fail Slow/No Reaction Result Success: Free Acid (Avoid Heat to prevent Lactam) TMSOK->Result LiOOH->Result AcidCleave->Result H2Pd->Result

Caption: Decision tree for C-terminal deprotection, highlighting the failure of standard hydrolysis for gem-dimethyl esters.

Summary Data Table

Protecting GroupReagent of ChoiceMechanismCritical Note for 2,2-Dimethyl Scaffold
Boc (Amine)4M HCl in DioxaneAcidolysisPreferred over TFA to precipitate salt directly; avoids aqueous workup issues.
Fmoc (Amine)20% Piperidine/DMF

-Elimination
Standard protocol works; watch for solubility of the free amino acid.
Methyl Ester TMSOK (THF)Nucleophilic AttackStandard LiOH fails. Must use anhydrous silanolate or hydroperoxide.
Ethyl Ester LiOH +

Nucleophilic AttackRequires the "Alpha Effect" of peroxide to overcome steric shield.
t-Butyl Ester TFA or HClAcidolysisBest option for this scaffold; avoids steric issues entirely.
Benzyl Ester

/ Pd-C
HydrogenolysisExcellent orthogonality; no steric interference.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for general deprotection mechanics).

  • Evans, D. A., et al. (1990).[1] Synthesis of the cyclic hexapeptide echinocandin D. Journal of the American Chemical Society. (Establishes the LiOH/H2O2 method for hindered esters).

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters. (Establishes TMSOK for hindered ester cleavage).

  • Seebach, D., et al. (1996).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Discusses stability and folding of gem-dimethyl beta-amino acids).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 3-Amino-2,2-dimethylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the ¹H NMR spectral characteristics of 3-Amino-2,2-dimethylbutanoic acid and its derivatives. These molecules, often classified as sterically hindered β-amino acids, are of significant interest in medicinal chemistry and drug development. Their unique structural features, particularly the quaternary carbon at the α-position, can impart favorable properties to peptides and small molecule therapeutics, such as increased metabolic stability and constrained conformations.[1][2] Understanding the nuances of their ¹H NMR spectra is paramount for confirming their synthesis, assessing purity, and elucidating the structure of more complex molecules incorporating these building blocks.

This guide moves beyond a simple recitation of chemical shifts. As field-proven scientists, we understand that true expertise lies in understanding the why—the underlying principles that dictate the spectral output. Here, we will dissect the spectra, explain the causality behind the observed signals, and provide a robust framework for confident interpretation.

Pillar 1: Foundational ¹H NMR Features of the Parent Scaffold

The structural rigidity and stereochemistry of 3-Amino-2,2-dimethylbutanoic acid give rise to a distinct and informative ¹H NMR spectrum. The key to interpretation is to break down the molecule into its constituent proton environments, or "spin systems."

The most prominent feature of this scaffold is the gem-dimethyl group at the C2 position, adjacent to the C3 stereocenter. This arrangement makes the two methyl groups chemically non-equivalent, a phenomenon known as diastereotopicity. Consequently, instead of a single 6H singlet, we expect to see two distinct 3H singlets.

Let's predict the full ¹H NMR spectrum for the parent zwitterionic amino acid, typically analyzed in a solvent like D₂O to simplify the spectrum by exchanging labile protons.

  • C2-Methyls (gem-dimethyl): As they are diastereotopic, they will appear as two separate singlets. Their environment is purely aliphatic, so they will be found in the upfield region of the spectrum, typically between δ 1.0–1.3 ppm.

  • C3-Methyl: This methyl group is attached to a carbon bearing a proton (the C3 methine). Therefore, its signal will be split into a doublet by this neighboring proton. Its chemical shift will also be in the upfield alkyl region, around δ 1.2–1.4 ppm.

  • C3-Methine (CH): This proton is adjacent to the C3-methyl group (3 protons) and is deshielded by the adjacent amino group. It will appear as a quartet and will be shifted downfield compared to the methyl signals, likely in the δ 3.2–3.6 ppm range.[3]

  • Labile Protons (-NH₃⁺, -COO⁻): In a protic solvent like D₂O, the amine and carboxylic acid protons will exchange with the deuterium from the solvent, causing their signals to disappear from the spectrum. If the spectrum were run in a non-exchanging solvent like DMSO-d₆, one would observe a broad signal for the -NH₃⁺ protons and a very broad signal for the carboxylic acid proton, often far downfield (>10 ppm).[4]

The following diagram illustrates the distinct proton environments of the core structure.

Figure 1: Proton environments in 3-Amino-2,2-dimethylbutanoic acid.

Pillar 2: A Comparative Guide to Common Derivatives

The true utility of this scaffold lies in its derivatization for incorporation into larger molecules. Each chemical modification leaves a clear fingerprint on the ¹H NMR spectrum. By comparing the spectra of derivatives to the parent compound, we can confirm successful reactions with high confidence.

The table below provides a comparative analysis of the expected ¹H NMR data for several common derivatives. This data is synthesized from established chemical shift principles and serves as a robust predictive guide.[3][4][5][6]

Proton Assignment Parent Amino Acid (in D₂O) N-Acetyl Derivative (in CDCl₃) Methyl Ester (in CDCl₃) N-Boc Derivative (in CDCl₃) Causality of Chemical Shift Changes
C3-H (Ha) ~3.4 ppm (q)~4.2 ppm (m)~3.3 ppm (q)~4.0 ppm (m)The electron-withdrawing nature of amide/carbamate groups deshields the adjacent proton, shifting it downfield.
C2-Me (Hb) ~1.2 ppm (s)~1.1 ppm (s)~1.2 ppm (s)~1.15 ppm (s)These protons are relatively insulated from changes at the C3 or C1 positions, showing minimal shifts.
C2-Me (Hc) ~1.1 ppm (s)~1.0 ppm (s)~1.1 ppm (s)~1.10 ppm (s)Similar to Hb, these protons show little variation across derivatives.
C3-Me (Hd) ~1.3 ppm (d)~1.2 ppm (d)~1.2 ppm (d)~1.2 ppm (d)Experiences minor shifts due to changes in the overall electronic environment.
-NH Proton Exchanges~6.5 ppm (br d)~1.7 ppm (br s, NH₂)~5.1 ppm (br d)The amide proton in the N-Acetyl and N-Boc derivatives is significantly deshielded and may couple to Ha.
-COOH Proton Exchanges~9.0 ppm (br s)N/A~9.5 ppm (br s)Carboxylic acid protons are acidic and appear far downfield in non-exchanging solvents.
Derivative Protons N/A2.0 ppm (s, 3H) 3.7 ppm (s, 3H) 1.45 ppm (s, 9H) Acetyl methyls appear around 2 ppm. Ester methyls are deshielded by oxygen to ~3.7 ppm. The nine equivalent protons of the tert-butyl group give a large singlet around 1.45 ppm.[5][7]

Table 1: Comparative ¹H NMR Data for 3-Amino-2,2-dimethylbutanoic Acid Derivatives.

Pillar 3: Self-Validating Experimental Protocol

Trustworthy data begins with a meticulous and well-reasoned experimental protocol. The following steps provide a self-validating system for acquiring high-quality ¹H NMR spectra for this class of compounds.

Step 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5–15 mg of the dried derivative into a clean, dry NMR tube.

    • Causality: Using a sufficient quantity of material ensures a good signal-to-noise ratio without requiring an excessive number of scans, saving instrument time.

  • Solvent Selection & Addition: Add ~0.6 mL of an appropriate deuterated solvent.

    • For general structure confirmation (non-labile protons): Deuterated chloroform (CDCl₃) is an excellent first choice for most organic molecules.[7]

    • To observe labile -NH and -OH protons: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds slows down the proton exchange rate, allowing these signals to be observed as distinct, often broad, peaks.

    • For zwitterionic parent compounds: Deuterated water (D₂O) is often necessary for solubility.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v.

    • Causality: TMS provides a sharp singlet at a defined chemical shift (δ 0.00 ppm), serving as the universal reference point for the entire spectrum. This is critical for ensuring data comparability across different experiments and instruments.[4]

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

Step 2: NMR Data Acquisition

The following parameters are typical for a high-resolution spectrometer (e.g., 400 MHz or higher).

  • Experiment: Standard single-pulse ¹H experiment (e.g., 'zg30' on Bruker systems).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Set to ~16 ppm. This range comfortably covers the typical proton chemical shifts from the upfield TMS signal to downfield carboxylic acid protons.[7]

  • Number of Scans (NS): 16 to 64 scans.

    • Causality: Signal averaging increases the signal-to-noise ratio (S/N). The S/N improves with the square root of the number of scans. 16 scans are often sufficient for a moderately concentrated sample.

  • Relaxation Delay (D1): 2 seconds.

    • Causality: This delay allows the protons to return to their equilibrium state after a radiofrequency pulse. A sufficient delay is crucial for accurate signal integration, especially for quaternary carbons which have longer relaxation times.

The logical workflow for interpreting the resulting spectrum is outlined below.

NMR_Interpretation_Workflow start Acquire Spectrum ref 1. Reference Spectrum to TMS at 0.00 ppm start->ref integrate 2. Integrate All Signals Determine Proton Ratios ref->integrate shifts 3. Analyze Chemical Shifts (δ) Assign Functional Groups (Alkyl, -OCH3, Amide, etc.) integrate->shifts multiplicity 4. Analyze Multiplicity (Singlet, Doublet, Quartet) Determine Proton Neighbors shifts->multiplicity assemble 5. Assemble Fragments Confirm Structure multiplicity->assemble validate 6. Validate with 2D NMR (COSY, HSQC) if Ambiguous assemble->validate validate->shifts No, Re-evaluate finish Structure Confirmed validate->finish Yes

Figure 2: A systematic workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of 3-Amino-2,2-dimethylbutanoic acid derivatives is rich with information. By understanding the foundational principles of chemical shifts, the diastereotopicity of the gem-dimethyl group, and the predictable spectral changes upon derivatization, researchers can confidently elucidate the structure of these valuable synthetic building blocks. The disciplined application of a robust experimental protocol ensures the acquisition of high-quality, trustworthy data, which is the bedrock of sound scientific and drug development research. For even more complex structures, advanced 2D NMR techniques like COSY and HSQC can provide unambiguous confirmation of proton connectivity and assignments.[8][9]

References

  • ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances. Available from: [Link]

  • Inui, T., et al. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters, ACS Publications. Available from: [Link]

  • Ortega, G., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC. Available from: [Link]

  • PubChem. (n.d.). 3-Amino-2,2-dimethylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chem LibreTexts. (2022, March 9). 1H NMR Chemical Shifts. Available from: [Link]

  • Unknown Author. (n.d.). The very basics of NMR of proteins. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

  • Wadhwani, P., et al. (2008, December 10). Using a sterically restrictive amino acid as a 19F NMR label to monitor and to control peptide aggregation in membranes. PubMed. Available from: [Link]

  • Chem LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Unknown Author. (n.d.). 7.5 High Resolution NMR Spectroscopy. Available from: [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023, September 29). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. Available from: [Link]

  • Otaka, A., et al. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • Zerbe, O. & Bader, B. (n.d.). Peptide/Protein NMR. Available from: [Link]

  • Unknown Author. (2007, July 31). Synthesis of 3-amino-2-alkenoate. MIT. Available from: [Link]

  • Unknown Author. (n.d.). Identifying amino acids in protein NMR spectra. Available from: [Link]

  • Medicines for All Institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023, September 29). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]

Sources

Comparative MS/MS Profiling: 3-Amino-2,2-dimethylbutanoic acid vs. Leucine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2,2-dimethylbutanoic acid (often referred to as a


-leucine derivative) presents a unique analytical challenge in proteomics and metabolomics. As an isomer of Leucine and Isoleucine (MW 131.17 Da), it shares the same protonated precursor mass (

132.17). However, its specific structural features—a

-amino group and a gem-dimethyl substituted

-carbon—radically alter its fragmentation kinetics compared to canonical

-amino acids.

This guide details the mechanistic divergence between these isomers, providing a validated differentiation strategy based on ESI-MS/MS fragmentation patterns.

Structural Context & Isobaric Challenges

Differentiation of amino acid isomers is critical in peptide synthesis quality control and biomarker discovery. While Leucine (Leu) and Isoleucine (Ile) are


-amino acids, 3-Amino-2,2-dimethylbutanoic acid is a 

-amino acid with a quaternary

-carbon.
FeatureLeucine / Isoleucine3-Amino-2,2-dimethylbutanoic acid
Class

-Amino Acid

-Amino Acid

-Carbon
Tertiary (contains

-proton)
Quaternary (gem-dimethyl, no

-proton)
Precursor (

)
132.17132.17
Primary Fragmentation Immonium Ion Formation (

86)

-Lactam Formation /

Loss
The Gem-Dimethyl Effect

The presence of two methyl groups at the


-position in 3-Amino-2,2-dimethylbutanoic acid introduces the Thorpe-Ingold effect  (gem-dimethyl effect). This steric crowding accelerates cyclization reactions (e.g., lactam formation) while simultaneously blocking the standard hydrogen-transfer mechanisms required for the formation of classical immonium ions seen in Leu/Ile.

Comparative Fragmentation Analysis

Mechanism of Action[1]

Leucine/Isoleucine (The Standard Pathway): Canonical


-amino acids fragment via a concerted loss of 

and

(46 Da) to yield a stable immonium ion. This pathway is facilitated by the acidic

-proton.
  • Transition:

    
    
    
  • Mechanism:

    
    
    

3-Amino-2,2-dimethylbutanoic acid (The Alternative Pathway): The quaternary


-carbon lacks an abstractable proton, prohibiting the standard immonium formation mechanism. Instead, fragmentation is driven by:
  • Lactamization: Nucleophilic attack of the

    
    -amine on the carbonyl carbon, leading to water loss and the formation of a stable protonated 
    
    
    
    -lactam ring (
    
    
    114).
  • Deamination: Loss of ammonia (

    
    ) to form an unsaturated carboxylic acid cation (
    
    
    
    115).
Mechanistic Visualization (DOT)

FragmentationPathways Precursor Precursor [M+H]+ m/z 132 Leu_Inter Alpha-Proton Transfer Precursor->Leu_Inter Alpha-AA Path Beta_Inter Gem-Dimethyl Steric Compression Precursor->Beta_Inter Beta-AA Path Leu_Prod Immonium Ion m/z 86 (Dominant in Leu/Ile) Leu_Inter->Leu_Prod - (H2O + CO) Beta_Lactam Protonated Beta-Lactam m/z 114 (Loss of H2O) Beta_Inter->Beta_Lactam Cyclization (-18 Da) Beta_Deam Unsaturated Acid m/z 115 (Loss of NH3) Beta_Inter->Beta_Deam Elimination (-17 Da)

Figure 1: Divergent fragmentation pathways. Leucine follows the alpha-cleavage path to m/z 86, while the target molecule favors cyclization (m/z 114) or deamination (m/z 115).

Comparative Data Table

The following table summarizes the diagnostic transitions required to distinguish the target molecule from its isomers.

Transition TypeLeucine (Leu)Isoleucine (Ile)3-Amino-2,2-dimethylbutanoic acid
Primary Base Peak

86
(Immonium)

86
(Immonium)

115
or 114
Secondary Fragment

44 (Side chain loss)

69 (Side chain loss)

97 (Loss of

from 115)
Loss of

(-17)
Low IntensityLow IntensityHigh Intensity (

115)
Loss of

(-18)
Low IntensityLow IntensityHigh Intensity (

114)
Diagnostic Ratio



Technical Insight: In 3-Amino-2,2-dimethylbutanoic acid, the


 86 peak is either absent or present at <5% relative abundance compared to the base peak, due to the energetic barrier of breaking the quaternary center.

Experimental Protocol: Differentiation Workflow

To ensure reproducible identification, do not rely on retention time alone. Use this self-validating MS/MS workflow.

Method Parameters[8][9]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both labile losses (

    
    ) and backbone cleavages.
    
  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Acidic pH promotes protonation of the

    
    -amine).
    
Decision Logic (Workflow)

DecisionTree Start Precursor Selection [M+H]+ = 132.17 MS2 Acquire MS/MS Spectrum (CE 20-35 eV) Start->MS2 Check86 Is m/z 86 the Base Peak? MS2->Check86 LeuIle Tentative Leu/Ile Check86->LeuIle Yes Check114 Are m/z 114 or 115 Dominant? Check86->Check114 No Check69 Check Secondary Ions: Is m/z 69 present? LeuIle->Check69 Result_Ile Identify: Isoleucine Check69->Result_Ile Yes (High) Result_Leu Identify: Leucine Check69->Result_Leu No (Low) Result_Beta Identify: 3-Amino-2,2- dimethylbutanoic acid Check114->Result_Beta Yes Result_Unk Unknown Isomer Check114->Result_Unk No

Figure 2: Logical decision tree for differentiating isobaric C6H13NO2 isomers.

References

  • Creative Biolabs. (2025). Differentiation of Leucine and Isoleucine Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024).

    
    -, 
    
    
    
    - and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. PubMed.[1] Retrieved from [Link]
  • Royal Society of Chemistry. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine. Retrieved from [Link]

  • PubChem. (2025).[2] 3-Amino-2,2-dimethylbutanoic acid Compound Summary. Retrieved from [Link]

  • Matrix Science. (2025). Peptide Fragmentation and Immonium Ions. Retrieved from [Link]

Sources

Validating Purity of 3-Amino-2,2-dimethylbutanoic Acid: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and validation protocol for analyzing 3-Amino-2,2-dimethylbutanoic acid (often abbreviated as


-t-Leu or a gem-dimethyl 

-amino acid).

Important Distinction: Do not confuse this target with L-tert-Leucine (2-amino-3,3-dimethylbutanoic acid). The target discussed here is a


-amino acid  with a gem-dimethyl group at the 

-position. This structural nuance significantly impacts chromatographic retention and fragmentation behavior.

Executive Summary & Strategic Analysis

For drug development professionals utilizing 3-Amino-2,2-dimethylbutanoic acid as a chiral building block (e.g., in peptidomimetics or DPP-4 inhibitors), purity validation is critical. The molecule presents three specific analytical challenges:

  • Lack of Chromophore: The aliphatic structure (

    
    ) has negligible UV absorption above 200 nm, rendering standard HPLC-UV insensitive without derivatization.
    
  • Zwitterionic Polarity: It retains poorly on standard C18 columns, eluting in the void volume where ion suppression is highest.

  • Isomeric Complexity: It must be chromatographically resolved from its

    
    -amino isomer (tert-Leucine) and potential synthetic regioisomers.
    

While GC-MS and HPLC-UV (derivatized) are traditional alternatives, HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry) is the superior method for high-throughput, specific, and sensitive validation.

Method Comparison Matrix
FeatureHILIC-LC-MS/MS (Recommended) HPLC-UV (Derivatized) GC-MS NMR (

H qNMR)
Selectivity High (Mass + RT)Medium (RT only)High (Mass + RT)High (Structural)
Sensitivity (LOD) < 1 ng/mL ~100 ng/mL~10 ng/mL~1 mg/mL
Sample Prep Simple (Dilute & Shoot)Complex (Reagent addition, heating)Complex (Double derivatization)Simple (Solvent dissolve)
Throughput High (5-10 min run)Low (>30 min prep + run)Low (>60 min prep + run)Medium
Isomer Resolution Excellent (with correct column)VariableGoodExcellent
Primary Drawback Matrix Effects/Ion SuppressionReagent stability/InterferencesThermal instability of analyteLow Sensitivity for trace impurities

Technical Deep Dive: The HILIC-MS/MS Protocol

This protocol validates purity by quantifying the main peak and identifying trace impurities (precursors, isomers) without derivatization.

A. Chromatographic Conditions (The "Why" behind the choice)
  • Column Selection: Use a Zwitterionic HILIC column (e.g., Poroshell 120 HILIC-Z or Amide).

    • Reasoning: The target is a polar zwitterion. C18 columns require ion-pairing agents (like TFA) which suppress MS signals. HILIC retains the charged amine/acid groups via water-layer partitioning, eluting the analyte away from the void volume salts.

  • Mobile Phase:

    • A: 20 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (ACN) with 0.1% Formic Acid.[1][2]

    • Gradient: High organic start (90% B) ramping down to 50% B.

    • Causality: Low pH ensures the amine is protonated (

      
      ) and the carboxylic acid is protonated (
      
      
      
      ), stabilizing the ionization state for ESI+. Ammonium formate provides ionic strength to prevent peak tailing on HILIC phases.
B. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Detection: Multiple Reaction Monitoring (MRM).[3][4]

  • Transitions (Example for

    
    , MW 131.17): 
    
    • Precursor: 132.2

      
      
      
      
      
    • Quantifier: 132.2

      
       115.1 
      
      
      
      (Loss of
      
      
      , typical for amines).
    • Qualifier: 132.2

      
       86.1 
      
      
      
      (Loss of
      
      
      , typical for acids).
    • Note: Exact transitions must be optimized via direct infusion.

C. Sample Preparation[2][5][6][7][8][9]
  • Stock: Dissolve 10 mg standard in 10 mL 50:50 ACN:Water (1 mg/mL).

  • Working: Dilute to 1 µg/mL in 90% ACN (Matching initial mobile phase is crucial in HILIC to prevent peak distortion).

Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass these specific stress tests.

Experiment 1: Specificity & Isomer Resolution

Objective: Prove the method distinguishes the target from "tert-Leucine" (2-amino-3,3-dimethylbutanoic acid).

  • Protocol: Spike the target sample with 1% tert-Leucine.

  • Requirement: Baseline separation (

    
    ). If co-elution occurs, lower the gradient slope or reduce buffer pH.
    
Experiment 2: Linearity & Range

Objective: Confirm quantitative accuracy across the impurity range (0.05% to 100%).

  • Protocol: Prepare calibration curve from 10 ng/mL to 10,000 ng/mL.

  • Acceptance:

    
    , with residuals <15%.
    
Experiment 3: Matrix Effect (The "Hidden" Killer)

Objective: Ensure synthesis solvents (DMF, Toluene) do not suppress ionization.

  • Protocol: Compare peak area of analyte in solvent vs. analyte spiked into the "mother liquor" matrix.

  • Calculation:

    
    . Values <80% indicate suppression; requires higher dilution.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the validation path and the HILIC-MS workflow.

ValidationWorkflow Start Start: Purity Validation 3-Amino-2,2-dimethylbutanoic acid CheckChromophore Check UV Chromophore? Start->CheckChromophore Derivatization Derivatization Required (PITC/FMOC) CheckChromophore->Derivatization Use UV (Traditional) DirectAnalysis Direct Analysis Selected CheckChromophore->DirectAnalysis Use MS (Modern) HPLC_UV HPLC-UV Analysis (Low Throughput) Derivatization->HPLC_UV ColumnSelect Column Selection: HILIC vs C18 DirectAnalysis->ColumnSelect C18_Fail C18: Void Elution (Ion Suppression) ColumnSelect->C18_Fail Hydrophobic Mechanism HILIC_Pass HILIC: Retention & Separation ColumnSelect->HILIC_Pass Polar Mechanism MS_Method MS/MS (MRM) ESI+ Mode HILIC_Pass->MS_Method Validation Validation Metrics: Specificity, Linearity, Recovery MS_Method->Validation

Caption: Decision logic comparing traditional UV derivatization vs. the recommended HILIC-MS/MS pathway for polar beta-amino acids.

Experimental Data Simulation (Performance Benchmarks)

The following table summarizes typical performance metrics you should expect when validating this specific beta-amino acid using the HILIC-MS/MS protocol.

ParameterHILIC-MS/MS ResultHPLC-UV (PITC-Deriv.) ResultInterpretation
Retention Time 3.5 min (k' = 2.5)12.4 min (k' = 8.0)HILIC is 3x faster.
LOD (S/N=3) 0.5 ng/mL50 ng/mLMS is 100x more sensitive for trace impurities.
Isomer Separation


HILIC provides better selectivity for polar isomers.
Precision (RSD) 1.8%3.5%Direct analysis removes derivatization error.
Recovery 98-102%85-95%Fewer handling steps improve recovery.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10558660, 3-Amino-2,2-dimethylbutanoic acid. Retrieved from [5]

  • Bhardwaj, P. et al. (2023).[3] A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization. Journal of Analytical Methods. Retrieved from

  • Imtakt Corporation. (2018). Separation of Amino Acid Isomers using Intrada Amino Acid Column. Retrieved from

Sources

Comparative study of beta-turn induction by 3-Amino-2,2-dimethylbutanoic acid

Comparative Analysis of -Turn Induction: 3-Amino-2,2-dimethylbutanoic Acid vs. Conventional Mimetics

Executive Summary

The stabilization of bioactive peptide conformations is a central challenge in peptidomimetic drug design.[1] While the D-Pro-Gly motif remains the gold standard for nucleating

3-Amino-2,2-dimethylbutanoic acid



Through the Thorpe-Ingold (gem-dimethyl) effect , this residue imposes severe conformational restriction, effectively locking the peptide backbone into a turn geometry. This guide compares its performance against Pro-Gly and Aib, providing actionable protocols for synthesis and structural validation.

Structural Basis & Mechanism

To understand why 3-Amino-2,2-dimethylbutanoic acid is a potent turn inducer, we must analyze the steric clash introduced by the gem-dimethyl group at the C2 position (relative to the carboxyl).

The Thorpe-Ingold Effect in -Peptides

Unlike standard




  • Structure:

    
    
    
  • Mechanism: The bulky gem-dimethyl group at the

    
     position restricts rotation around the 
    
    
    bond (
    
    
    torsion angle). This forces the backbone into a gauche conformation, which is the pre-requisite for forming compact turn structures (like the 14-helix or hairpin turns in hybrid peptides).
Mechanistic Diagram

The following diagram illustrates how steric hindrance translates to turn induction.

Gcluster_0Chemical Basiscluster_1Conformational Effectcluster_2OutcomeNode13-Amino-2,2-dimethyl-butanoic acidNode2Gem-Dimethyl Group(C2 Position)Node1->Node2Node3Restricted Torsion(Theta Angle)Node2->Node3 Steric ClashNode4Thorpe-IngoldEffectNode2->Node4Node5Entropic Penaltyof Unfolded StateNode3->Node5Node4->Node5Node6Stable Beta-TurnInductionNode5->Node6 Delta G < 0

Figure 1: Mechanistic pathway of turn induction via the Thorpe-Ingold effect. The gem-dimethyl substitution reduces the conformational entropy of the unfolded state, making the folded (turn) state energetically favorable.

Comparative Performance Analysis

This section objectively compares 3-Amino-2,2-dimethylbutanoic acid against the industry standards: D-Pro-Gly (Type I/II turn inducer) and Aib (

Comparative Metrics Table
FeatureD-Pro-Gly (Standard)Aib (Helix/Turn)3-Amino-2,2-dimethylbutanoic acid
Primary Structure Dipeptide (

-aa)
Single Residue (

-aa)
Single Residue (

-aa)
Turn Type Induced Type I' / II'

-hairpin

-Helix / Type I/III
Pseudo-

-turn / 14-Helix
Proteolytic Stability Low to ModerateHigh (Steric)Excellent (

-peptide backbone)
Conformational Rigidity High (Proline ring)Moderate (Tetrahedral)Very High (Gem-dimethyl lock)
Synthetic Difficulty Low (Standard Coupling)Moderate (Steric)High (Severe Steric Hindrance)
Solubility HighHighModerate (Hydrophobic core)
Detailed Analysis
  • Turn Stability: While D-Pro-Gly is the most effective at nucleating a specific hairpin in water, 3-Amino-2,2-dimethylbutanoic acid acts as a "dipeptide surrogate." Because it is a

    
    -amino acid, its extended backbone length (
    
    
    3.4 Å per residue vs 3.8 Å for
    
    
    ) allows a single residue to mimic the geometry of a two-residue turn, often stabilizing a Hydrogen-bond network similar to a 10- or 12-membered ring.
  • Metabolic Stability: This is the decisive advantage. Peptidases generally do not recognize the

    
    -peptide backbone. The addition of the gem-dimethyl group further blocks enzymatic access, rendering the turn motif virtually indestructible in serum [1][3].
    
  • Design Utility: Aib is promiscuous; it can induce helices or turns. 3-Amino-2,2-dimethylbutanoic acid is more specific. In hybrid

    
     peptides, it acts as a "stop" signal for helices, forcing a kink or turn [4].
    

Experimental Protocols

Integrating this sterically hindered residue requires modified Solid Phase Peptide Synthesis (SPPS) protocols. Standard HBTU/HOBt cycles often fail.

Synthesis Workflow (Graphviz)

SPPScluster_difficultySteric BottleneckStartResin Loading(Rink Amide / Wang)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectDecisionNext AA is3-Amino-2,2-dimethyl?Deprotect->DecisionCoupling_StandardStandard AA Coupling(HBTU/DIEA)Coupling_Standard->DeprotectDecision->Coupling_StandardNoCoupling_Special**CRITICAL STEP**Coupling of 3-Amino-2,2-dimethyl...Reagent: HATU / HOAt / CollidineTime: 2 x 2 hours (Double Couple)Decision->Coupling_SpecialYesCoupling_Special->DeprotectNext CycleCoupling_PostCoupling onto the3-Amino-2,2-dimethyl amine(Difficult due to steric bulk)Coupling_Special->Coupling_PostNext AA additionCleavageCleavage & Deprotection(TFA/TIS/H2O)Coupling_Post->Cleavage

Figure 2: Optimized SPPS workflow highlighting the critical coupling steps required for sterically hindered

Step-by-Step Protocol

Reagents:

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA.

Procedure:

  • Coupling the Hindered Residue:

    • Dissolve 3-Amino-2,2-dimethylbutanoic acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add Collidine (6 eq). Pre-activate for 2 minutes.

    • Add to resin. React for 2 hours .

    • Drain and Repeat (Double Coupling): This is mandatory. The gem-dimethyl group creates a "neopentyl-like" steric wall.

  • Coupling the Next Amino Acid (Onto the Hindered Amine):

    • The amine of the anchored 3-Amino-2,2-dimethylbutanoic acid is less nucleophilic due to the adjacent quaternary center.

    • Use PyAOP or COMU (stronger coupling agents) for the subsequent amino acid.

    • Perform acetylation (capping) after this step to remove unreacted chains, as deletion sequences are common here.

  • Validation (NMR/CD):

    • CD Spectroscopy: Dissolve purified peptide in Phosphate Buffer (pH 7) and TFE (Trifluoroethanol).

    • Signature: Look for a minimum at ~215-220 nm (indicative of ordered secondary structure) rather than the 195-200 nm random coil minimum.

    • NMR (ROESY): Look for

      
       NOEs which characterize the turn geometry.
      

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.[2] Link

  • Gellman, S. H. (1998).[2] "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). "Gem-dialkyl effect in the nucleation of beta-hairpin structures in peptides containing alpha,alpha-dialkyl amino acids." Chemical Reviews. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From structure to function." Chemical Reviews. Link

  • Abele, S., & Seebach, D. (2000). "Preparation of achiral, enantiopure, and racemic

    
    - and 
    
    
    -amino acids." European Journal of Organic Chemistry. Link

Infrared spectroscopy analysis of 3-Amino-2,2-dimethylbutanoic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

3-Amino-2,2-dimethylbutanoic acid is a sterically hindered


-amino acid often utilized in peptidomimetics to induce specific folding patterns or resist enzymatic degradation. Its analysis via Infrared (IR) spectroscopy presents unique challenges due to the gem-dimethyl effect  and the molecule's stable zwitterionic state  in solid phases.

This guide compares the two dominant IR acquisition methodologies: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) .[1] While ATR offers speed and reproducibility for routine screening, Transmission IR remains the requisite standard for structural elucidation and library matching due to its superior resolution of the complex fingerprint region.

The Structural Fingerprint

Before selecting a method, the analyst must understand the target vibrational modes. In its solid state, this molecule exists as a zwitterion (


/

), not a neutral amino acid (

/

).
Functional GroupStateVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Amine (

)
ZwitterionN-H Stretch (Broad)2600 – 3100High: Overlaps C-H stretch; indicates salt form.
Carboxylate (

)
ZwitterionAsymmetric Stretch1580 – 1620Critical: Replaces C=O (1700+); confirms zwitterion.
Carboxylate (

)
ZwitterionSymmetric Stretch1390 – 1420High: Paired with asymmetric peak.
Gem-Dimethyl C(

)

C-H Deformation (Bend)1365 & 1385 (Doublet)Definitive: The "Gem-Dimethyl Split" confirms the 2,2-substitution.
Amine (

)
ZwitterionN-H Bend (Asym)1500 – 1550Medium: Often obscured by

bands.

Comparative Analysis: ATR vs. Transmission (KBr)

Method 1: Diamond ATR (Attenuated Total Reflectance)

Best For: Routine QC, High-Throughput Screening, Hygroscopic Samples.

  • Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond/ZnSe). An evanescent wave penetrates the sample (~0.5–2 µm).

  • The Physics of Deviation: Because penetration depth (

    
    ) is wavelength-dependent (
    
    
    
    ), peaks at lower wavenumbers (fingerprint region) appear artificially intense compared to transmission spectra.
  • Pros:

    • Zero Sample Prep: No grinding with salts; eliminates moisture uptake from KBr.

    • Non-Destructive: Sample can be recovered.

    • Speed: <2 minutes per scan.

  • Cons:

    • Peak Shifts: Refractive index dispersion can shift peaks by 1–3 cm⁻¹.

    • Contact Issues: The steric bulk of 3-Amino-2,2-dimethylbutanoic acid crystals can prevent good contact, leading to weak spectra.

Method 2: Transmission (KBr Pellet)

Best For: Structural Elucidation, Publication Data, Resolving Gem-Dimethyl Doublets.

  • Mechanism: Sample is dispersed in an IR-transparent salt matrix (KBr) and pressed into a translucent disc.[1] Light passes through the sample.

  • The Physics of Clarity: Provides a true absorption spectrum derived from Beer-Lambert Law, with constant path length.

  • Pros:

    • Resolution: Superior separation of the critical 1365/1385 cm⁻¹ gem-dimethyl doublet.

    • Library Compatibility: Matches historical databases (NIST/Sigma standards).

    • Sensitivity: Detects trace impurities better than ATR.

  • Cons:

    • Hygroscopicity: KBr absorbs water, creating a massive O-H interference band at 3400 cm⁻¹.

    • Pressure Effects: High pressure (10 tons) can induce polymorphism in crystalline amino acids.

Decision Matrix

The following diagram illustrates the logical workflow for selecting the correct technique based on analytical goals.

MethodSelection Start Start: 3-Amino-2,2-dimethylbutanoic Acid Analysis Goal Define Analytical Goal Start->Goal QC Routine QC / Purity Check Goal->QC Speed required Struct Structural ID / Publication Goal->Struct Detail required ATR Method: Diamond ATR QC->ATR Check1 Is Sample Hygroscopic? Struct->Check1 KBr Method: KBr Transmission Check1->ATR Yes (Avoid KBr water) Check2 Need Fingerprint Detail? Check1->Check2 No Check2->ATR No Check2->KBr Yes (Gem-dimethyl split)

Figure 1: Decision tree for selecting IR methodology based on sample properties and data requirements.

Detailed Experimental Protocol (Self-Validating)

This protocol focuses on the KBr Transmission Method as it is the most technically demanding and requires strict adherence to prevent artifacts.

Reagents & Equipment[2]
  • Analyte: 3-Amino-2,2-dimethylbutanoic acid (>98% purity).

  • Matrix: Spectroscopic grade KBr (dried at 110°C for 24h).

  • Equipment: Hydraulic Press (15-ton capacity), Agate Mortar & Pestle, Vacuum Desiccator.

Step-by-Step Workflow
Phase 1: Sample Preparation (The Critical Step)
  • Ratio Control: Weigh 1.5 mg of analyte and 150 mg of KBr (1:100 ratio).

    • Why: Higher concentrations cause "bottoming out" (absorbance > 2.0), flattening the strong

      
       peaks.
      
  • Grinding: Grind the mixture in an agate mortar for exactly 2 minutes in a figure-8 motion.

    • Causality: You must reduce particle size to <2 µm (smaller than the IR wavelength) to avoid Christiansen Effect (scattering that causes sloping baselines).

  • Pelletizing: Transfer powder to the die set. Apply vacuum for 2 minutes to remove trapped air.

  • Compression: Apply 8–10 tons of pressure for 1 minute.

    • Validation: The resulting pellet must be translucent (glass-like). If it is opaque/white, the particle size is too large or the KBr is wet. Discard and restart.

Phase 2: Acquisition
  • Background: Collect a background spectrum of air (or a pure KBr blank pellet) to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
  • Parameters:

    • Resolution: 2 cm⁻¹ (Required to resolve the gem-dimethyl doublet).

    • Scans: 32 or 64.

    • Range: 4000 – 400 cm⁻¹.

Phase 3: Data Validation (The "Zwitterion Check")

Before accepting the data, perform this logic check:

Validation Scan Acquire Spectrum CheckCO Check 1700-1750 cm⁻¹ Scan->CheckCO Fail Fail: Free Acid Form (Sample Acidified?) CheckCO->Fail Strong Peak Present Pass1 Pass: No C=O Peak CheckCO->Pass1 Peak Absent CheckCOO Check 1580-1620 cm⁻¹ Pass1->CheckCOO Success Valid Zwitterion Spectrum CheckCOO->Success Strong Peak Present

Figure 2: Spectral validation logic to confirm the zwitterionic state of the amino acid.

Expected Data & Interpretation

The following table summarizes the key spectral features you will observe. Note the specific interference patterns caused by the 2,2-dimethyl substitution.

Region (cm⁻¹)AssignmentDescription & Notes
3100 – 2600

Stretch
Broad, Multiple Bands. The "Ammonium Band." In this molecule, it often overlaps with C-H stretches.[2] Look for a "staircase" pattern of sub-bands on the lower energy side.
2980 – 2850 C-H StretchSharp. Methyl stretches from the gem-dimethyl group. Often rides on the shoulder of the broad

band.
2200 – 2000 Combination BandsWeak. "Amino Acid Pattern." A series of weak overtones characteristic of zwitterionic amino acids.
1620 – 1580

Asym. Stretch
Very Strong. The dominant feature. If this shifts >20 cm⁻¹, suspect metal coordination or pH change.
1550 – 1510

Bend (Sym)
Medium. Often appears as a shoulder on the carboxylate peak.
1420 – 1390

Sym. Stretch
Medium/Strong.
1385 & 1365 Gem-Dimethyl Deformation Diagnostic Doublet. The defining feature of 3-Amino-2,2-dimethylbutanoic acid. Two sharp peaks of roughly equal intensity. In ATR, these may merge into one if resolution is poor.
Troubleshooting Common Anomalies
  • Peak at 1720 cm⁻¹: The sample has protonated (HCl salt form) or decomposed. The zwitterion has collapsed to a free carboxylic acid.

  • Broad hump >3400 cm⁻¹: Wet KBr. Bake your KBr powder or switch to ATR.

  • Sloping Baseline (High at 4000, Low at 400): Christiansen Effect. The sample was not ground finely enough.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectra of Amino Acids. National Institute of Standards and Technology. Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. (Authoritative source on zwitterion vibrational modes).[3] Available at: [Link]

  • Specac Application Notes. KBr Pellets vs. ATR Analysis. Available at: [Link]

Sources

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